Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate
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Overview
Description
Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate is a chemical compound with the molecular formula C21H20N2O2S2 . It is also known as ethyl 2-({6-[(benzenesulfonyl)methyl]-2-phenylpyrimidin-4-yl}sulfanyl)acetate . The compound is in solid form .
Synthesis Analysis
The synthesis of esters like this compound has been a topic of interest in organic chemistry . One of the methods involves the alkylation of ethyl 2-((phenylsulfonyl)methyl)acrylate to obtain the adduct products using a photochemical strategy .Molecular Structure Analysis
The InChI code for this compound is 1S/C21H20N2O2S2/c1-2-25-20(24)15-27-19-13-17(14-26-18-11-7-4-8-12-18)22-21(23-19)16-9-5-3-6-10-16/h3-13H,2,14-15H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The molecular weight of this compound is 396.53 . The compound is in solid form .Scientific Research Applications
Stereoselective Glycosylations
A study by Kim et al. (2005) details how a (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety at C-2 of a glycosyl donor can be used for the stereoselective formation of alpha-glycosides. This approach leverages neighboring group participation by esters to introduce a wide variety of oligosaccharides, demonstrating the synthetic versatility of phenylsulfanyl and ethyl groups in complex molecule construction (Kim et al., 2005).
Inhibition of Kidney-Type Glutaminase
Shukla et al. (2012) synthesized and evaluated a series of compounds analogous to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), targeting the inhibition of kidney-type glutaminase. This research underscores the therapeutic potential of sulfanyl and ethyl groups in the design of enzyme inhibitors with potential applications in cancer therapy (Shukla et al., 2012).
Antibacterial Agents
Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. The precursor used in this study shares structural similarities with Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate, indicating potential applications in developing novel antibacterial compounds (Azab et al., 2013).
Anti-Helicobacter pylori Agents
Carcanague et al. (2002) expanded on a chemical scaffold to produce compounds with potent and selective activities against Helicobacter pylori, a gastric pathogen. This research illustrates the potential use of pyrimidinyl and sulfanyl groups in the synthesis of compounds for treating bacterial infections (Carcanague et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[6-(benzenesulfonylmethyl)-2-phenylpyrimidin-4-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-2-27-20(24)14-28-19-13-17(15-29(25,26)18-11-7-4-8-12-18)22-21(23-19)16-9-5-3-6-10-16/h3-13H,2,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIZVSTUOILHHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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